molecular formula C14H8O3 B14138702 2-Hydroxyphenanthrene-9,10-dione CAS No. 4088-81-7

2-Hydroxyphenanthrene-9,10-dione

Cat. No.: B14138702
CAS No.: 4088-81-7
M. Wt: 224.21 g/mol
InChI Key: RZZDCWPYYHGHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyphenanthrene-9,10-dione is a polycyclic aromatic hydrocarbon (PAH) o-quinone of significant interest in environmental and toxicological research. It is a polar PAH derivative and a toxic photoproduct of the common environmental pollutant phenanthrene . This compound is of particular concern due to its increased environmental mobility compared to its parent PAH, highlighting a potential for wider ecotoxicological impact . In research applications, this compound is primarily used to study mechanisms of cytotoxicity and oxidative stress. Like related PAH o-quinones, it is known to generate significant amounts of Reactive Oxygen Species (ROS) in biological systems, which can lead to oxidative DNA damage, formation of covalent DNA adducts, and mutations . These reactive and redox-active properties make it a likely contributor to the carcinogenic effects associated with PAH exposures . Its role as a suspected genotoxic agent has been investigated in complex mixtures, such as the organic fraction of diesel exhaust particulate matter . This compound is also a valuable tool for studying bacterial biodegradation pathways of oxidized PAHs. Research has demonstrated that certain soil bacteria, such as Sphingobium sp., can transform 9,10-phenanthrenedione into several ring-fission metabolites, providing insights into the environmental fate of these toxic pollutants . Furthermore, structural analogs of this compound, specifically phenanthrenequinones isolated from natural sources, have demonstrated potent and broad-spectrum cytotoxic activity against various human cancer cell lines in bioassay-guided studies, indicating its relevance in pharmacological discovery . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4088-81-7

Molecular Formula

C14H8O3

Molecular Weight

224.21 g/mol

IUPAC Name

2-hydroxyphenanthrene-9,10-dione

InChI

InChI=1S/C14H8O3/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7,15H

InChI Key

RZZDCWPYYHGHSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C(=O)C2=O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxyphenanthrene 9,10 Dione and Its Analogues

Direct Oxidation Routes to Phenanthrene-9,10-diones

The most straightforward approach to phenanthrene-9,10-diones involves the direct oxidation of phenanthrene (B1679779) and its derivatives. thieme-connect.de While effective, this method can present challenges related to site selectivity and the tolerance of other functional groups to the harsh oxidative conditions often required. thieme-connect.de

Oxidation of Phenanthrene Precursors with Stoichiometric Reagents

Classical methods for the synthesis of phenanthrene-9,10-dione and its substituted variants rely on the oxidation of the corresponding phenanthrene precursors using strong stoichiometric oxidants. thieme-connect.de Commonly employed reagents include those based on Chromium(VI), Manganese(VII), and Osmium(VIII). thieme-connect.de

Chromium(VI) Oxidants: Reagents such as chromium trioxide (CrO₃) in acetic acid or sulfuric acid have been historically used for this transformation. orgsyn.orgyoutube.com The reaction of phenanthrene with chromium trioxide in glacial acetic acid, for instance, proceeds through a dihydroxylation of the 9,10-double bond, followed by further oxidation of the resulting diol to the desired dione (B5365651). youtube.com Sodium dichromate in sulfuric acid is another effective chromium-based oxidant for this purpose. youtube.comyoutube.com While these methods can provide the product in good yields, they often necessitate a large excess of the oxidant, which can complicate the reaction workup and purification. thieme-connect.de Furthermore, the acidic nature of these reagents limits their compatibility with sensitive functional groups. thieme-connect.de

Manganese(VII) and Osmium(VIII) Oxidants: In addition to chromium reagents, oxidants containing manganese(VII), such as potassium permanganate, and osmium(VIII), like osmium tetroxide, have also been utilized for the preparation of phenanthrene-9,10-dione. thieme-connect.de The reaction of dimeric manganese(IV/IV) complexes with phenols has been studied, demonstrating the oxidative power of higher-valent manganese species. rsc.org

Table 1: Stoichiometric Oxidation of Phenanthrene

Oxidant Reaction Conditions Product Reference
Chromium(VI) oxide, Sulfuric acid, Water Gentle boiling Phenanthrene-9,10-dione orgsyn.org
Sodium dichromate, Sulfuric acid - 9,10-Phenanthraquinone youtube.com

Application of Modern Fluorochromate Derivatives for Controlled Oxidation

To circumvent the issues associated with traditional chromium(VI) oxidants, such as harsh acidity and the need for large excesses, modern fluorochromate derivatives have been developed. thieme-connect.de These reagents, including isoquinolinium fluorochromate, dimethylpyrazolium fluorochromate, and tetramethylammonium (B1211777) fluorochromate, offer milder and more selective oxidation conditions. thieme-connect.de They have been successfully employed in the oxidation of phenanthrenes to phenanthrenequinones, often with improved yields and easier handling. thieme-connect.de

Electrochemical Synthesis Approaches for Phenanthrenequinones

Electrochemical methods provide an alternative route for the synthesis of phenanthrenequinones. The electrochemical oxidation of 16,17-dihydroxyviolanthrone, a larger analogue, has been shown to be a reversible process, allowing for the characterization of the corresponding quinone. rsc.orgrsc.org In some cases, the electrochemical polymerization of 9,10-phenanthrenequinone on an electrode surface has been investigated to create modified electrodes with specific redox properties. nih.gov However, the electrochemical oxidation of 4,5-dihydroxyphenanthrene did not yield the stable phenanthrene-4,5-quinone, indicating that some bay quinones can be highly reactive intermediates. rsc.orgrsc.org

Indirect Synthesis Strategies for Substituted Phenanthrene-9,10-diones

Oxidative Biaryl Coupling Mechanisms for α-Dicarbonyl Compounds

Alternative pathways to phenanthrenequinones include the oxidative biaryl coupling of α-dicarbonyl compounds. thieme-connect.de This strategy has been explored for the synthesis of biaryl compounds, which can be precursors to the desired phenanthrenequinone (B147406) structure. google.comresearchgate.netnih.gov For instance, the coupling of benzoic acid derivatives with arenes or other benzoic acid derivatives represents a promising approach. researchgate.net Iron-catalyzed asymmetric oxidative C-C coupling of diarylamines has also been developed for the synthesis of chiral 2,2'-diamino-1,1'-biaryls, which could potentially be converted to the corresponding diones. nih.gov

Photocyclization Reactions in Phenanthrenequinone Scaffold Formation

Photocyclization reactions offer another powerful tool for the construction of the phenanthrenequinone scaffold. thieme-connect.de The photocyclization of 2-vinylarylimines, sensitized by 9,10-phenanthrenequinone itself, can lead to the formation of polysubstituted quinolines, demonstrating the potential of photochemical methods in building complex heterocyclic systems. nih.gov Another relevant photochemical transformation is the photocycloaddition of 9,10-phenanthrenequinone with electron-rich alkenes, a reaction known for its high efficiency. rsc.org Furthermore, the photocyclization of 2-ethynylbiphenyls provides an efficient route to phenanthrenes, which can then be oxidized to the corresponding quinones. digitellinc.com The Mallory photocyclization of stilbenes is a well-established method for synthesizing phenanthrenes, which are direct precursors to phenanthrenequinones. beilstein-journals.org

Inter- and Intramolecular Reductive Coupling Strategies

Alternative routes for synthesizing phenanthrenequinones involve inter- or intramolecular reductive coupling of carbonyl compounds. thieme-connect.de These strategies provide a powerful means to construct the phenanthrene framework from simpler precursors.

Synthesis of Key Phenanthrene-9,10-dione Derivatives and Related Structures

The functionalization of the phenanthrene-9,10-dione skeleton is key to tuning its chemical and physical properties. Synthetic strategies have been developed to introduce a range of substituents, including halogens, hydroxyl groups, alkoxy groups, and nitrogen-containing moieties.

Halogenated phenanthrene-9,10-diones are valuable intermediates for further chemical modifications, particularly through cross-coupling reactions. ossila.com

2,7-Dibromophenanthrene-9,10-dione can be synthesized from phenanthrenequinone by reaction with N-bromosuccinimide (NBS) in concentrated sulfuric acid at 0°C. The reaction mixture is then poured into ice water to precipitate the product, which can be recrystallized from dimethyl sulfoxide (B87167) to yield the orange solid. Another method involves the direct bromination of phenanthrenequinone with bromine in water, using sulfuric acid and hydrogen bromide, at 80°C for 24 hours. chemicalbook.com

3,6-Dibromo-9,10-phenanthrenequinone is prepared by refluxing a mixture of 9,10-phenanthrenequinone, benzoyl peroxide, and nitrobenzene (B124822) with bromine for two hours. chemicalbook.com Cooling the mixture and adding ethanol (B145695) precipitates the product as a yellow solid. chemicalbook.com

3-Bromo-9,10-phenanthrenequinone is a dark-colored solid with a phenanthrene backbone, a quinone functional group, and a bromine substituent. cymitquimica.com The presence of the electron-withdrawing quinone group and the bromine atom makes it reactive in electrophilic substitution reactions and a useful synthetic intermediate. cymitquimica.com

Synthesis of Halogenated Phenanthrene-9,10-diones
CompoundStarting MaterialReagentsConditionsYieldReference
2,7-Dibromophenanthrene-9,10-dionePhenanthrenequinoneN-bromosuccinimide, Concentrated H₂SO₄0°C, 2 hours50%
2,7-Dibromophenanthrene-9,10-dionePhenanthrenequinoneBromine, H₂SO₄, HBr80°C, 24 hours90% chemicalbook.com
3,6-Dibromo-9,10-phenanthrenequinone9,10-PhenanthrenequinoneBenzoyl peroxide, Nitrobenzene, BromineReflux, 2 hours70% chemicalbook.com

Hydroxylated and alkoxylated phenanthrenes are significant due to their presence in natural products and their potential biological activities. nih.gov

9,10-Dimethoxyphenanthrene (B3237640) can be prepared from 9,10-phenanthrenequinone through a two-phase alkylation catalyzed by a phase-transfer agent. orgsyn.orgsciencemadness.org The reaction involves shaking a mixture of 9,10-phenanthrenequinone, tetrabutylammonium (B224687) bromide, and sodium dithionite (B78146) in tetrahydrofuran (B95107) and water. orgsyn.orgsciencemadness.org Dimethyl sulfate (B86663) and an aqueous solution of sodium hydroxide (B78521) are then added. orgsyn.orgsciencemadness.org The product is isolated as a yellow oil after extraction and purification. orgsyn.orgsciencemadness.org An alternative, though lower-yielding, method involves the reaction of 9,10-phenanthrenequinone with sodium in diglyme (B29089) followed by dimethyl sulfate. orgsyn.org

Synthesis of 9,10-Dimethoxyphenanthrene
Starting MaterialReagentsConditionsYieldReference
9,10-PhenanthrenequinoneTetrabutylammonium bromide, Sodium dithionite, Dimethyl sulfate, NaOHTwo-phase, shaking80% orgsyn.orgsciencemadness.org
9,10-PhenanthrenequinoneSodium, Diglyme, Dimethyl sulfate-51% orgsyn.org

The introduction of nitrogen-containing functional groups can significantly alter the electronic and biological properties of phenanthrenequinones. rsc.org

2-Nitrophenanthrene-9,10-dione is a derivative of phenanthrenequinone with a nitro group attached to the aromatic ring. guidechem.comnih.gov Its synthesis and properties are of interest for creating novel materials and biologically active molecules.

2-Aminophenanthrene-9,10-dione features an amino group on the phenanthrenequinone structure, which can participate in various biochemical interactions. ontosight.ai This compound and its derivatives are studied for their potential anticancer, antimicrobial, and antioxidant properties. ontosight.ai

A general approach for synthesizing nitrogen-containing polycyclic compounds involves a palladium-catalyzed domino reaction starting from halogenated deoxybenzoin (B349326) derivatives. researchgate.net

Iron(III) chloride (FeCl₃) has emerged as a mild and environmentally friendly reagent for mediating various organic transformations, including the synthesis of phenanthrene derivatives. researchgate.net

FeCl₃ catalyzes the reaction of 9,10-phenanthrenequinone with ketones to produce a variety of furan-annulated products. rsc.orgresearchgate.net These reactions proceed through an aldol (B89426) condensation, followed by dehydration and cyclization, with FeCl₃ acting as a catalyst in each step. rsc.orgresearchgate.net This method provides a route to structurally diverse phenanthrene-fused heterocycles.

Furthermore, FeCl₃ has been successfully employed for the intramolecular oxidative coupling to prepare polymethoxy-substituted phenanthrene-9-carboxylic acids at room temperature in excellent yields. researchgate.net This approach is a key step in the total synthesis of certain phenanthroindolizidine alkaloids. researchgate.net

Chemical Transformations and Reaction Mechanisms of 2 Hydroxyphenanthrene 9,10 Dione Derivatives

Cycloaddition Reactions and Heterocycle Annulation

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of 2-Hydroxyphenanthrene-9,10-dione derivatives, these reactions, along with other annulation strategies, provide pathways to novel fused heterocyclic systems with significant potential in materials science and medicinal chemistry.

Diels-Alder Reactions and Surface Passivation Applications

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. While specific examples detailing the Diels-Alder reactions of this compound for surface passivation are not extensively documented in readily available literature, the general reactivity of quinones in such cycloadditions is well-established. Anthracene (B1667546) and its derivatives are known to participate in Diels-Alder reactions, typically at the 9,10-positions, with various dienophiles nih.gov. The presence of substituents on the anthracene core can influence the regioselectivity of the reaction nih.gov.

The concept of using Diels-Alder reactions for surface functionalization has been demonstrated with various carbon materials. This method allows for the incorporation of functional groups like amines, alcohols, and carboxylic acids onto surfaces by reacting them with dienophiles nih.gov. The efficiency of this surface modification depends on the dienophile's reactivity and the physical properties of the material, such as its porosity nih.gov. Such functionalized surfaces have shown potential as catalysts and as adsorbents for heavy metals nih.gov. Given the reactivity of the phenanthrene (B1679779) system, it is plausible that this compound could be utilized in similar surface modification strategies, where the dione (B5365651) moiety acts as a dienophile, enabling the attachment of the phenanthrene core to a diene-functionalized surface.

Condensation Reactions with Diamines to Form Quinoxalines

The condensation of α-dicarbonyl compounds with aromatic diamines is a classical and widely used method for the synthesis of quinoxalines. Phenanthrene-9,10-dione readily undergoes this reaction with o-phenylenediamines to form phenanthro[9,10-b]pyrazines, commonly known as quinoxalines. This reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization.

While specific studies on the condensation of this compound with diamines are not prevalent, the general reaction is robust and tolerates a variety of substituents on both the dione and the diamine. The presence of a hydroxyl group on the phenanthrene ring is expected to influence the electronic properties of the dione, but it is unlikely to inhibit the condensation reaction itself. The reaction is typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the dehydration steps.

ReactantsProductReaction TypeReference
Phenanthrene-9,10-dione, o-phenylenediaminePhenanthro[9,10-b]pyrazineCondensationGeneral Knowledge

Synthesis of Fused Furans via Reaction with Alkynes and Alkenes (e.g., Photoadditions of 2-Hydroxyphenanthrene-1,4-dione)

The synthesis of fused furans from phenanthrenequinones can be achieved through photoaddition reactions. A notable example involves the irradiation of 2-hydroxyphenanthrene-1,4-dione, an isomer of the title compound, in the presence of electron-rich alkenes or phenylacetylene. This reaction proceeds via a regioselective [3+2] photoaddition to yield 9,10-dihydrophenanthro[2,3-b]furan-7,11-diones and 9-phenylphenanthro[2,3-b]furan-7,11-dione, respectively.

The reaction is typically carried out in acetone (B3395972) using Pyrex-filtered light. The yields of the [3+2] photoadducts are moderate, ranging from 25-50%. However, when the reaction is attempted with less electron-rich alkenes, such as methyl acrylate (B77674) or acrylonitrile, dimerization of the starting quinone is observed instead of the desired photoaddition. This suggests that the electronic nature of the alkene is crucial for the success of the furan (B31954) synthesis. This photochemical approach provides a one-step route to complex fused furan systems that would be challenging to access through other synthetic methods.

ReactantsProductReaction ConditionsYieldReference
2-Hydroxyphenanthrene-1,4-dione, Ethyl vinyl ether9,10-Dihydrophenanthro[2,3-b]furan-7,11-dione derivativeIrradiation (Pyrex-filtered light), Acetone25-50%
2-Hydroxyphenanthrene-1,4-dione, Phenylacetylene9-Phenylphenanthro[2,3-b]furan-7,11-dioneIrradiation (Pyrex-filtered light), AcetoneLow
2-Hydroxyphenanthrene-1,4-dione, Methyl acrylateDimer of the quinoneIrradiation (Pyrex-filtered light), Acetone42-52%

Formation of Imidazole (B134444) and Oxazole (B20620) Derivatives from Phenanthrene-9,10-dione

Phenanthrene-9,10-dione serves as a versatile precursor for the synthesis of fused imidazole and oxazole derivatives. These heterocyclic systems are of significant interest due to their diverse biological activities and applications in materials science.

The synthesis of phenanthro[9,10-d]imidazole derivatives can be achieved through a one-pot, three-component condensation of phenanthrene-9,10-dione, an aldehyde, and ammonium (B1175870) acetate. This reaction, often carried out under solvent-free conditions or with the assistance of microwave irradiation, provides an efficient route to a variety of substituted imidazoles. The use of catalysts, such as silica-supported perovskite-type nanoparticles, can further enhance the reaction efficiency.

Similarly, oxazole derivatives can be synthesized from phenanthrene-9,10-diones. A comprehensive review highlights the synthesis of both imidazole and oxazole derivatives from 1,2-dicarbonyl compounds, including phenanthrene-9,10-diones, underscoring the importance of this class of reactions rsc.orgacs.org. These syntheses open avenues to a wide range of phenanthrene-fused heterocycles with potential applications in photophysics and as biological sensors rsc.orgacs.org.

ReactantsProductReaction TypeReference
Phenanthrene-9,10-dione, Aldehyde, Ammonium acetatePhenanthro[9,10-d]imidazole derivativeThree-component condensation
Phenanthrene-9,10-dione, (Appropriate precursors)Phenanthro[9,10-d]oxazole derivativeCondensation/Cyclization rsc.orgacs.org

Redox Chemistry and Associated Transformations

The redox chemistry of this compound is centered around the two ketone functionalities. These groups can undergo reduction to form the corresponding diol, which is a catechol derivative. This transformation is significant as catechols are known to be biologically active and can participate in further chemical reactions.

Reductive Pathways to Dihydroxyphenanthrenes (Catechols)

The reduction of phenanthrene-9,10-dione to its corresponding diol, 9,10-dihydroxyphenanthrene (B1203692) (a phenanthrene catechol), is a key transformation. This reduction can be achieved using various reducing agents. For instance, a common laboratory procedure involves the use of sodium dithionite (B78146) (Na₂S₂O₄) in a two-phase system with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. The resulting diol is often unstable and prone to re-oxidation to the dione, especially in the presence of air. Therefore, it is typically derivatized in situ, for example, by methylation with dimethyl sulfate (B86663) to yield the more stable 9,10-dimethoxyphenanthrene (B3237640) orgsyn.org.

In biological systems, phenanthrene-9,10-quinone can be metabolized to the corresponding catechol researchgate.net. This redox cycling between the quinone and the catechol is believed to be a key factor in the biological activity of phenanthrenequinones. While a specific, optimized protocol for the reduction of this compound to its catechol is not explicitly detailed in the provided search results, the methods used for the parent phenanthrene-9,10-dione are expected to be applicable. The presence of the hydroxyl group may influence the redox potential of the molecule but should not prevent the reduction of the dicarbonyl moiety.

Starting MaterialProductReducing Agent/ConditionsReference
Phenanthrene-9,10-dione9,10-DihydroxyphenanthreneSodium dithionite (Na₂S₂O₄), Phase-transfer catalyst orgsyn.org
Phenanthrene-9,10-quinonePhenanthrene-9,10-catecholBiological metabolism (e.g., in HepG2 cells) researchgate.net

Functional Group Interconversions and Derivatization

The core structure of this compound allows for a variety of functional group interconversions and derivatizations, leading to a diverse range of phenanthrene derivatives.

Alkylation and Acylation Reactions on the Phenanthrenequinone (B147406) Core

The phenanthrenequinone core can undergo alkylation and acylation reactions, which are fundamental transformations in organic synthesis for introducing alkyl and acyl groups onto an aromatic ring. These reactions typically fall under the category of Friedel-Crafts reactions. libretexts.orglibretexts.orgbyjus.com

Alkylation: The Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgbyjus.com This reaction proceeds through the formation of a carbocation electrophile that is then attacked by the aromatic ring. libretexts.orglibretexts.org While effective, a key consideration is the potential for carbocation rearrangements to form more stable carbocations. masterorganicchemistry.com

Acylation: The Friedel-Crafts acylation introduces an acyl group (RCO-) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgbyjus.commasterorganicchemistry.com A significant advantage of acylation over alkylation is that the product, an acylbenzene, is less reactive than the starting material, thus preventing multiple substitutions. libretexts.org The electrophile in this reaction is a resonance-stabilized acylium ion. masterorganicchemistry.com

A specific example of modifying the phenanthrenequinone structure involves a two-phase alkylation of phenanthrene-9,10-diol, the reduced form of phenanthrene-9,10-dione, using a phase-transfer catalyst to produce 9,10-dialkoxyphenanthrenes. orgsyn.org

Palladium-Catalyzed Heck Reactions for Phenanthrene Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as powerful tools for the synthesis of complex phenanthrene derivatives. espublisher.comnih.gov These reactions offer a versatile method for forming carbon-carbon bonds. espublisher.com

The Heck reaction typically involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. A variety of phenanthrene derivatives can be synthesized using this methodology. For instance, a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction has been developed to synthesize 9,10-dihydrophenanthrene, as well as mono- and dialkyl phenanthrenes. espublisher.com This approach demonstrates the utility of palladium catalysis in constructing the phenanthrene core and introducing further substitution. espublisher.com

Another strategy involves a palladium/norbornadiene-catalyzed domino one-pot reaction to produce phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides. nih.gov This transformation proceeds through C-H activation, decarbonylation, and a retro-Diels-Alder process. nih.gov The choice of the palladium catalyst and ligands can be crucial for the efficiency and selectivity of these reactions. nih.gov

Reaction Type Catalyst/Reagents Key Features Product(s)
Heck ReactionPd(OAc)₂, PPh₃, Cs₂CO₃Followed by Reverse Diels-Alder reaction9,10-dihydrophenanthrene, alkyl phenanthrenes
Domino ReactionPd(OAc)₂, norbornadieneOne-pot synthesis, C-H activationSubstituted phenanthrenes
BenzannulationPalladium/phosphine catalystSequential C-C bond formationMultisubstituted phenanthrenes

Baylis-Hillman Reactions with Phenanthrene-9,10-dione Substrates

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between the α-position of an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction is highly atom-economical and produces densely functionalized molecules. wikipedia.org

In the context of phenanthrene-9,10-dione, the carbonyl groups can act as electrophiles in Baylis-Hillman type reactions. While direct examples with this compound are not prevalent in the provided search results, the general reactivity of diones suggests their potential as substrates. The reaction mechanism involves the initial addition of the nucleophilic catalyst to the activated alkene, forming a zwitterionic intermediate. nrochemistry.comwikipedia.org This intermediate then adds to the carbonyl group of the electrophile. Subsequent proton transfer and elimination of the catalyst yield the final product. nrochemistry.com

The efficiency and outcome of the Baylis-Hillman reaction can be influenced by the choice of catalyst and the presence of co-catalysts. For example, triphenylphosphine (B44618) has been used as a catalyst, and its effectiveness can be enhanced by additives like nitrophenol. organic-chemistry.org Intramolecular versions of the Baylis-Hillman reaction are also possible, leading to the formation of cyclic structures. rsc.org

Role as Synthetic Intermediates and Building Blocks for Complex Organic Molecules

Phenanthrene-9,10-dione and its derivatives, including this compound, are valuable synthetic intermediates for the construction of more complex organic molecules. thieme-connect.deespublisher.com The phenanthrene core is a structural motif found in various natural products and functional materials. espublisher.comnih.gov

The reactivity of the dione functionality and the aromatic rings allows for a wide range of transformations. For example, phenanthrene-9,10-dione can be converted to phenanthrene-9,10-diol, which can then undergo further reactions like etherification. orgsyn.orgepa.gov The dione itself can participate in condensation reactions and serve as a precursor for heterocyclic compounds fused to the phenanthrene framework.

The synthesis of various substituted phenanthrenes through methods like palladium-catalyzed reactions highlights their role as versatile building blocks. espublisher.comnih.gov These synthetic routes provide access to a wide array of phenanthrene derivatives with diverse functionalities, which can then be used in the synthesis of complex targets in medicinal chemistry and materials science. nih.gov

Spectroscopic Characterization and Electronic Structure Elucidation of 2 Hydroxyphenanthrene 9,10 Dione

Absorption and Emission Spectroscopy

The introduction of a hydroxyl group at the 2-position of the phenanthrene-9,10-dione framework is expected to modulate its photophysical properties through electronic and steric effects.

The UV-visible absorption spectrum of 9,10-phenanthrenequinone in various solvents typically displays several absorption bands corresponding to different electronic transitions. researchgate.net Generally, aromatic ketones and quinones exhibit n→π* and π→π* transitions. The lower energy, longer wavelength absorption is often attributed to the n→π* transition of the carbonyl groups, which is formally forbidden and thus has a low molar absorptivity (ε). At shorter wavelengths, more intense absorptions corresponding to allowed π→π* transitions of the aromatic system are observed. shimadzu.com

For instance, the absorption spectra of phenanthrene (B1679779) derivatives show intense bands between 250 and 275 nm, with less intense bands extending up to 380 nm. researchgate.net The absorption spectrum of 9,10-phenanthrenequinone itself shows two distinct bands with a molar absorptivity in the range of ~10³ M⁻¹cm⁻¹. researchgate.net

The presence of a hydroxyl group, an auxochrome, at the 2-position is anticipated to cause a bathochromic (red) shift in the π→π* absorption bands due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom. This effect is well-documented in other aromatic systems. The n→π* transition may also be affected, potentially shifting to lower energy as well.

Table 1: UV-Visible Absorption Maxima for Phenanthrene and Related Compounds

Compound Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1) Reference
Phenanthrene Chloroform 250-275, shoulder ~275, up to 380 ~69,200-93,900 for intense bands researchgate.net
9,10-Phenanthrenequinone Various Two distinct bands ~1000 researchgate.net
1,10-Phenanthroline-5,6-dione (B1662461) CDCl3 - - rsc.org

Note: Specific absorption maxima for 1,10-Phenanthroline-5,6-dione were not provided in the source.

9,10-Phenanthrenequinone is known to exhibit phosphorescence, which is emission from the triplet excited state. The parent compound and its derivatives have been shown to phosphoresce in solutions at both room temperature and at 77 K. researchgate.net The phosphorescence of these compounds is typically characterized by a significant Stokes shift and a relatively long lifetime. The emitting state is generally the triplet n,π* state. researchgate.net

The introduction of a hydroxyl group at the 2-position would likely influence the energy of the triplet state. Electron-donating groups have been observed to increase the singlet and triplet energies in other substituted phenanthrenequinones. The phosphorescence spectrum of 2-Hydroxyphenanthrene-9,10-dione is therefore expected to be shifted compared to the parent compound, and its lifetime may also be altered. The covalent linkage of phenanthrene units has been shown to alter the spectral shape of phosphorescence emission. rsc.org

Nanosecond laser flash photolysis is a powerful technique for studying the properties of triplet states, including their lifetimes and quenching dynamics. For 9,10-phenanthrenequinone and its derivatives, this method has been used to obtain time-resolved spectra from triplet emission decays. researchgate.net The triplet state lifetimes for related compounds can vary significantly based on their molecular structure and the surrounding environment.

The triplet state lifetime of this compound would be influenced by factors such as the rate of intersystem crossing from the singlet to the triplet state and the rates of radiative (phosphorescence) and non-radiative decay from the triplet state back to the ground state. The hydroxyl group could potentially introduce new decay pathways, such as through hydrogen bonding interactions with the solvent, which would affect the observed triplet lifetime.

Solvatochromism, the change in the position of absorption or emission bands with solvent polarity, provides valuable insights into the nature of the electronic states of a molecule. For 9,10-phenanthrenequinone, solvatochromic studies have revealed that the n→π* and π→π* transitions are affected differently by solvent polarity. The longest wavelength n→π* band typically undergoes a hypsochromic (blue) shift in polar protic solvents due to the stabilization of the non-bonding electrons of the carbonyl oxygen atoms through hydrogen bonding. Conversely, the π→π* bands may show a bathochromic shift. researchgate.netnih.gov

In the case of this compound, the presence of the hydroxyl group would introduce an additional site for hydrogen bonding with protic solvents. This would likely lead to more complex solvatochromic behavior compared to the parent compound. The extent of the solvatochromic shifts would depend on the relative contributions of general solvent polarity effects and specific hydrogen bonding interactions at both the carbonyl and hydroxyl groups.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For many quinones, including 9,10-phenanthrenequinone, the fluorescence quantum yield is very low because of the high efficiency of intersystem crossing to the triplet state. The phosphorescence quantum yield (Φp), on the other hand, can be significant. researchgate.net

The determination of quantum yields is typically performed relative to a standard with a known quantum yield. bjraylight.com For this compound, it is expected that the fluorescence quantum yield would be low, in line with other phenanthrenequinones. The hydroxyl substituent could potentially influence the rates of both radiative and non-radiative decay processes, thereby affecting both the fluorescence and phosphorescence quantum yields. However, without experimental data, specific values cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

While specific NMR data for this compound are not available in the reviewed literature, the expected chemical shifts can be predicted based on the spectra of related compounds such as phenanthrene, 9-phenanthrol, and other substituted phenanthrenes. rsc.orgresearchgate.netrsc.orgresearchgate.netchemicalbook.comresearchgate.net

¹H NMR: The proton NMR spectrum of this compound is expected to show a set of signals in the aromatic region (typically between 7 and 9 ppm) corresponding to the protons on the phenanthrene ring system. The presence of the hydroxyl group and the dione (B5365651) functionality will influence the chemical shifts of the neighboring protons. A signal corresponding to the hydroxyl proton would also be present, and its chemical shift would be dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would provide signals for each of the unique carbon atoms in the molecule. The carbonyl carbons of the dione are expected to appear at a significantly downfield chemical shift (typically in the range of 180-200 ppm). The carbon atom bearing the hydroxyl group would also be shifted downfield compared to the corresponding carbon in phenanthrene. The remaining aromatic carbons would appear in the typical range for polycyclic aromatic hydrocarbons.

Table 2: Representative ¹H and ¹³C NMR Data for Related Compounds

Compound Nucleus Solvent Chemical Shift (δ, ppm) Reference
1,10-Phenanthroline-5,6-dione ¹H CDCl₃ Aromatic signals rsc.org
1,10-Phenanthroline-5,6-dione ¹³C CDCl₃ Carbonyl and aromatic signals rsc.org
9-Phenanthrol ¹H - Aromatic and hydroxyl signals chemicalbook.com

Note: Specific chemical shift values from the references are not detailed here but are available in the source material.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the chemical shifts, multiplicities, and integrals of ¹H and ¹³C spectra, the precise arrangement of atoms within a molecule can be determined.

For phenanthrene derivatives, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the ring currents. The specific chemical shift of each proton is influenced by its position on the phenanthrene core and the electronic effects of any substituents. In the case of this compound, the hydroxyl group (-OH) is expected to introduce further changes in the chemical shifts of the nearby protons. The phenolic proton itself would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the phenanthrene skeleton appearing in the aromatic region (typically 120-150 ppm). The carbonyl carbons (C9 and C10) of the dione moiety are highly deshielded and are expected to resonate at significantly lower fields, often in the range of 180-200 ppm. The carbon atom bearing the hydroxyl group (C2) would experience a shift due to the oxygen's electronegativity.

Compound Nucleus Chemical Shift (ppm) Assignment
Phenanthrene-9,10-dione¹H8.15-8.20 (m, 2H)H-4, H-5
7.95-8.00 (m, 2H)H-1, H-8
7.70-7.75 (m, 4H)H-2, H-3, H-6, H-7
¹³C180.1C=O
135.9C-4, C-5
131.3C-2, C-7
130.4C-1, C-8
129.5C-4a, C-5a
124.0C-3, C-6
2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione bas.bg¹³C173.56, 157.52C=O
72.16spiro-C

This interactive table showcases typical NMR chemical shifts for phenanthrene-related structures. Specific values for this compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HMQC) for Connectivity and Molecular Properties

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are employed. bas.bg

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. bas.bg Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing out the spin systems within the aromatic rings of this compound.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These are heteronuclear correlation experiments that show one-bond correlations between protons and the carbons to which they are directly attached (¹J-coupling). bas.bg Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J couplings). bas.bg HMBC is particularly powerful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons) by their correlations to nearby protons. For this compound, HMBC would be crucial for assigning the carbonyl carbons and the carbons at the ring junctions.

For instance, in the analysis of a substituted fluorenylspirohydantoin, COSY spectra showed clear correlations between adjacent aromatic protons, while HMBC correlations were essential in assigning the carbonyl and spiro-carbons. bas.bg

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. libretexts.orglibretexts.org

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group.

Strong, sharp absorption bands around 1650-1700 cm⁻¹ are characteristic of the C=O stretching vibrations of the dione moiety. The conjugation with the aromatic system might slightly lower this frequency.

Absorptions in the 3000-3100 cm⁻¹ range are due to aromatic C-H stretching vibrations.

C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. libretexts.org

The following table presents typical IR absorption frequencies for relevant functional groups. rsc.orglibretexts.orgyoutube.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H stretch3200-3600Strong, Broad
Carbonyl (C=O)C=O stretch1650-1700Strong
Aromatic RingC-H stretch3000-3100Medium
C=C stretch1450-1600Medium to Weak

This interactive table provides a guide to the expected IR absorption bands for this compound.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the aromatic rings in this compound would be expected to give strong signals in the Raman spectrum.

Computational and Theoretical Insights into Electronic Properties

Computational chemistry provides powerful tools for understanding the electronic structure and properties of molecules, offering insights that can complement experimental data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is an important parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com

For phenanthrene-9,10-dione derivatives, the HOMO is typically distributed over the phenanthrene moiety, while the LUMO is often localized over the electron-withdrawing dione system. The introduction of a hydroxyl group at the 2-position is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the reactivity of the molecule. Theoretical calculations, often using Density Functional Theory (DFT), are employed to determine these energy levels. nih.govkarazin.ua

The theory of Atoms in Molecules (AIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonding and non-covalent interactions. uni-rostock.de By locating critical points in the electron density and analyzing the bond paths, AIM can identify and quantify interactions such as hydrogen bonds and van der Waals forces. researchgate.net In the context of this compound, AIM analysis could be used to characterize the intramolecular hydrogen bond between the hydroxyl group and one of the adjacent carbonyl oxygens. It could also be used to study intermolecular interactions in the solid state, which govern the crystal packing. The presence of a bond critical point between two atoms is a definitive indicator of an interaction. uni-rostock.de

Mechanistic Biological Studies of 2 Hydroxyphenanthrene 9,10 Dione in in Vitro Systems

Investigation of Redox Cycling and Reactive Oxygen Species (ROS) Generation.

The environmental pollutant 9,10-phenanthrenequinone (9,10-PQ), a quinone found in diesel exhaust particles, is known for its cytotoxic effects, which are largely attributed to its ability to generate reactive oxygen species (ROS) through redox cycling. nih.gov This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent quinone, thus creating a futile cycle that leads to oxidative stress. nih.govnih.gov

A key step in the redox cycling of 9,10-phenanthrenequinone is its reduction to 9,10-dihydroxyphenanthrene (B1203692) (PQH2). nih.gov This reduction can occur through both enzymatic and non-enzymatic pathways. In biological systems, this two-electron reduction is a critical event that contributes to cellular protein oxidation and cytotoxicity. nih.govsigmaaldrich.com The resulting catechol, PQH2, is a pivotal intermediate in the metabolic fate of 9,10-PQ. nih.gov While PQH2 can be oxidized back to the quinone, perpetuating the redox cycle, it can also undergo detoxification through conjugation reactions. nih.gov For instance, in human pulmonary epithelial A549 cells, PQH2 is conjugated to form a monoglucuronide (PQHG), a metabolite that has lost the ability to oxidize cellular proteins and induce cell death. nih.gov This suggests that the reduction to the catechol is a branch point between continued toxicity and detoxification.

Aldo-keto reductases (AKRs) are a superfamily of NAD(P)H-dependent oxidoreductases that play a significant role in the metabolism of a wide array of substrates, including polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov These cytosolic enzymes are involved in both the metabolic activation and detoxification of PAH derivatives. nih.gov Specifically, AKRs catalyze the two-electron reduction of PAH o-quinones, such as 9,10-phenanthrenequinone, to their corresponding catechols. nih.gov This interconversion between the o-quinone and catechol forms can establish a futile redox cycle, leading to the generation of ROS and subsequent oxidative DNA damage in cells like human lung cells. nih.gov However, the catechol can also be intercepted by phase II metabolizing enzymes, which terminates the redox cycling. nih.gov

Enzyme FamilyRole in 9,10-Phenanthrenequinone MetabolismConsequence of Activity
Aldo-Keto Reductases (AKRs)Catalyze the two-electron reduction of 9,10-phenanthrenequinone to 9,10-dihydroxyphenanthrene. nih.govCan lead to futile redox cycling and ROS generation, but also provides the substrate for detoxification reactions. nih.gov

Exposure to 9,10-phenanthrenequinone has a notable impact on cellular antioxidant systems, particularly glutathione (B108866) (GSH). nih.gov GSH is a crucial antioxidant and a cofactor for glutathione S-transferases (GSTs) in phase II detoxification reactions. nih.gov Studies have shown that exposure to 9,10-PQ leads to a depletion of GSH levels. nih.gov This depletion is a direct consequence of the oxidative stress induced by the redox cycling of the quinone. nih.gov In MOLT-4 cells, for example, pretreatment with a cell-permeable form of GSH was shown to significantly increase cell viability and protect against 9,10-PQ-induced cell death and DNA fragmentation, highlighting the critical role of GSH in mitigating the toxicity of this compound. nih.gov

Molecular Interactions and Pathway Modulation.

Beyond its role in redox cycling and oxidative stress, 2-hydroxyphenanthrene-9,10-dione and its parent compound, 9,10-phenanthrenequinone, have been shown to interact with specific cellular receptors and modulate signaling pathways.

Recent research has identified 9,10-phenanthrenequinone as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in human cells. nih.gov TRPA1 is a non-selective cation channel involved in sensing a variety of noxious stimuli, including irritant chemicals. nih.govnih.govlongdom.org Studies using human embryonic kidney (HEK) cells expressing human TRPA1 and human alveolar A549 cells demonstrated that 9,10-PQ induces a concentration-dependent activation of the channel. nih.gov This activation is mediated through a direct interaction with critical cysteine residues, specifically C621 and C665, in the N-terminus of the TRPA1 protein. nih.gov The activation of TRPA1 by 9,10-PQ suggests a potential mechanism for the acute irritant effects of this environmental pollutant on tissues such as the respiratory tract. nih.gov

ChannelActivatorKey Residues for InteractionCellular System
TRPA19,10-PhenanthrenequinoneCysteine 621 and Cysteine 665 nih.govHuman Embryonic Kidney (HEK) cells, Human Alveolar A549 cells nih.gov

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the biological and toxic effects of a wide range of environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.gov While specific binding studies focusing exclusively on this compound are not extensively detailed in the provided context, the broader class of PAHs and their quinone derivatives are known AhR ligands. nih.gov The binding of a ligand to the AhR leads to its translocation to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of a battery of genes, including those encoding phase I and phase II drug-metabolizing enzymes. nih.gov Given that 9,10-phenanthrenequinone is a derivative of the PAH phenanthrene (B1679779), it is plausible that it or its metabolites could interact with the AhR signaling pathway, a common mechanism for many PAHs. nih.govwikipedia.org

Interactions with Thyroid Hormone-Related Endpoints (e.g., TRβ-CALUX, TTR-Binding Assays)

There is currently no publicly available research detailing the effects of this compound in Thyroid Hormone Receptor Beta Chemically Activated Luciferase Expression (TRβ-CALUX) assays or in transthyretin (TTR) binding assays. These assays are crucial in determining the potential of a compound to interfere with the thyroid hormone system. The TRβ-CALUX assay is a reporter gene assay used to screen for compounds that can act as agonists or antagonists of the thyroid hormone receptor beta. Similarly, TTR-binding assays are employed to identify substances that can displace thyroid hormones from their transport protein, transthyretin, in the blood, potentially disrupting thyroid hormone homeostasis. The absence of studies on this compound in these specific assays means its potential to act as a thyroid-disrupting chemical via these mechanisms remains uncharacterized.

In Vitro Models for Studying Cellular Responses

Information regarding the use of specific in vitro models to study the cellular responses to this compound is not available in the current body of scientific literature. In vitro models, which utilize cultured cells, are fundamental for investigating the molecular and cellular mechanisms of action of chemical compounds. These models can provide insights into a compound's cytotoxicity, genotoxicity, and its effects on various cellular pathways. Without such studies, the understanding of how this compound interacts with cells at a molecular level is limited.

Further research is necessary to elucidate the potential biological activities of this compound, including its capacity for thyroid hormone system disruption and its broader cellular effects.

Advanced Applications of 2 Hydroxyphenanthrene 9,10 Dione in Materials Science and Technology

Organic Electronic and Optoelectronic Devices.

General research into phenanthrene (B1679779) compounds for organic electronic devices exists, but specific studies focusing on 2-Hydroxyphenanthrene-9,10-dione are not available. google.com

Semiconductors for Organic Field-Effect Transistors (OFETs).

No research data was found that investigates or reports the use of this compound as a semiconductor material in Organic Field-Effect Transistors (OFETs).

Emitters and Host Materials for Organic Light-Emitting Diodes (OLEDs), including Phosphorescent OLEDs.

There are no available studies on the application of this compound as an emitter or host material in Organic Light-Emitting Diodes (OLEDs). Research in this area tends to focus on other derivatives, such as aza-analogs of 9,10-diphenylanthracene, where heteroatom substitution is shown to impact electrochemical and optical properties, leading to shifts in electroluminescence. nih.govrsc.org

Active Components in Organic Photovoltaic (OPV) Cells.

Information regarding the use of this compound as an active component in Organic Photovoltaic (OPV) cells could not be located in the surveyed literature.

Dye-Sensitized Solar Cell Applications.

While there is extensive research on various organic dyes for Dye-Sensitized Solar Cells (DSSCs), including those based on anthracene (B1667546), no studies were identified that utilize this compound as a sensitizer. theaic.orgmdpi.comresearchgate.netrsc.org The development of photosensitizers for DSSCs is a crucial area of research, with a focus on extending π-conjugation and matching spectral absorption to achieve high power conversion efficiencies. researchgate.netrsc.org

Electrochemical and Sensor Applications.

Redox-Dependent Receptors for Electrochemical Sensors.

No specific data is available on the application of this compound as a redox-dependent receptor in electrochemical sensors. Research in this field includes the use of other complex structures, such as metal-organic frameworks, for the detection of different analytes. nih.gov The parent molecule, phenanthrene-9,10-dione, is known to be redox-active, but its specific use as a receptor in the manner described, particularly with a 2-hydroxy substitution, is not documented. researchgate.net

Biomimetic Models for Photo-Induced Electron Transfer

The phenanthrene-9,10-dione (PQ) core structure is a key component in creating systems that mimic natural photo-induced electron transfer (PET) processes, such as those in photosynthesis. nih.gov The quinone moiety acts as an efficient electron acceptor, a fundamental property for these models. In biomimetic systems, a photosensitizer absorbs light energy and transfers an electron to an acceptor molecule. PQ and its derivatives are excellent candidates for the acceptor role. wikipedia.org

The light-induced photocycloaddition of 9,10-phenanthrenequinone with electron-rich alkenes, a reaction known as the PQ-ERA photoclick reaction, exemplifies this capability. nih.govrsc.org This process relies on the efficient formation of a reactive triplet state of the PQ molecule upon photo-excitation, which then engages in electron transfer. nih.gov While not directly a biomimetic model of photosynthesis, this reaction demonstrates the fundamental principles of PET where the PQ core acts as the photo-activated electron acceptor. nih.govrsc.org The efficiency of these PET processes can be influenced by the surrounding chemical environment, such as the choice of solvent, which can quench the reactive triplet state and affect reaction rates. rsc.org These studies provide a framework for understanding how this compound, with its additional hydroxyl group influencing electronic properties, could be integrated into more complex models that replicate biological energy and electron transfer chains.

Polymer Chemistry and Advanced Material Synthesis

The rigid and functionalizable nature of the this compound scaffold makes it a prime candidate for constructing novel polymers and advanced materials with unique electronic and structural properties.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, making them ideal for applications in electronics and catalysis. nih.gov The phenanthrene-9,10-dione structure can be modified to serve as a building block for these frameworks. For instance, by introducing amine functional groups, such as in 2,7-diamino-9,10-phenanthrenequinone (DAPQ), the molecule can be used as a monomer in the synthesis of redox-active COFs. The synthesis of DAPQ starts from 9,10-phenanthrenequinone, which undergoes nitration followed by reduction. This diamine building block can then be reacted with aldehyde-containing monomers to form COFs through imine bond formation. The resulting frameworks possess the inherent redox activity of the quinone unit, making them promising for applications in energy storage and catalysis.

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which facilitates electron delocalization and endows them with useful electronic and optical properties. Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene are attractive building blocks for these polymers due to their extended π-systems.

Derivatives of phenanthrene-9,10-dione can be polymerized to create linear conjugated polymers. For example, poly(2-ethynylphenanthrene-9,10-dione) (PEPQ) and poly(2-(thiophen-2-yl)phenanthrene-9,10-dione) (PTPQ) have been synthesized from the phenanthrenequinone (B147406) starting material. These polymers incorporate the redox-active quinone unit directly into the conjugated backbone, making them suitable for electronic applications such as battery cathodes.

The search for sustainable and high-performance energy storage has driven research into organic electrode materials, which offer advantages like high theoretical capacity and structural diversity. rsc.org The carbonyl groups in quinone-based compounds are redox-active, allowing them to reversibly store and release charge, making them excellent candidates for battery cathodes.

Phenanthrene-9,10-dione (PQ) and its derivatives have been extensively studied for this purpose. The two carbonyl groups on the PQ moiety can undergo a two-electron transfer process, forming radical anions and dianions during the lithiation (discharge) process in a lithium-ion battery. Linear polymers based on PQ, such as PEPQ and PTPQ, have been developed as cathode materials. The introduction of a thiophene (B33073) linkage in PTPQ, compared to the ethynylene linkage in PEPQ, was found to improve redox kinetics and electronic conductivity, leading to higher active site utilization.

Furthermore, introducing functional groups to the phenanthrenequinone ring can significantly enhance electrochemical performance. For example, 2,7-dinitro-9,10-phenanthrenequinone (DNPQ) exhibits a higher initial discharge specific capacity than pristine PQ because the nitro group is also electrochemically active and contributes to the reversible storage of lithium.

Table 1: Performance of Phenanthrenequinone-Based Organic Cathode Materials in Li-Ion Batteries

Compound NameLinkage/Functional GroupInitial Specific Capacity (at 10 mA g⁻¹)Active Site Utilization
Poly(2-ethynylphenanthrene-9,10-dione) (PEPQ)Ethynylene125 mAh g⁻¹54%
Poly(2-(thiophen-2-yl)phenanthrene-9,10-dione) (PTPQ)Thiophene138 mAh g⁻¹75%
2,7-dinitro-9,10-phenanthrenequinone (DNPQ)Nitro Group221 mAh g⁻¹Not Specified

Specialty Materials with Unique Properties

Liquid crystals (LCs) are materials that exhibit phases intermediate between conventional liquids and solid crystals. colorado.edu The properties of LC materials are heavily dependent on molecular shape, with rigid, anisotropic molecules being key to forming mesophases. frontiersin.org The planar and rigid structure of the phenanthrene core makes it an excellent mesogen—the fundamental unit of a liquid crystal.

While research into this compound itself for liquid crystals is not widely documented, the synthesis of various substituted phenanthrene and dihydrophenanthrene derivatives has been explored to create liquid crystal monomers. researchgate.net By attaching flexible alkyl chains and other functional groups to the rigid phenanthrene core, molecules can be designed to self-assemble into ordered yet fluid phases, such as nematic or smectic phases, upon heating. colorado.edufrontiersin.org For example, new series of compounds with bent shapes, which can form unique liquid crystal phases, have been synthesized from heterocyclic cores, demonstrating the principle that molecular geometry dictates mesomorphic behavior. ajchem-a.com The incorporation of a phenanthrene-based unit, with its inherent rigidity, into such molecular designs is a promising strategy for creating novel liquid crystalline materials with specific thermal and optical properties.

Photochromic Systems

The application of this compound in photochromic systems is an emerging area of research, primarily centered on the theoretical potential for photo-induced structural and, consequently, color changes. While direct experimental evidence for bulk photochromism of this specific compound is not extensively documented in publicly available literature, its molecular structure contains the necessary functionalities to hypothesize a photochromic mechanism based on excited-state intramolecular proton transfer (ESIPT).

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced in one or both directions by electromagnetic radiation. In the case of this compound, the presence of a hydroxyl group in close proximity to a carbonyl group on the phenanthrenequinone core is the key feature. Upon absorption of light, the molecule is promoted to an excited electronic state. In this excited state, the acidity and basicity of the hydroxyl and carbonyl groups, respectively, can be significantly altered, facilitating the transfer of a proton from the hydroxyl group to the carbonyl oxygen.

This intramolecular proton transfer results in the formation of a transient tautomer, a keto-form, which possesses a different electronic configuration and, therefore, a distinct absorption spectrum compared to the ground-state enol-form. The system can then revert to the original ground state either thermally or by irradiation with a different wavelength of light, completing the photochromic cycle. This potential for ESIPT is supported by studies on other hydroxylated aromatic compounds where such phenomena are well-documented. mdpi.comnih.govresearchgate.net

The photophysical properties of the parent 9,10-phenanthrenequinone scaffold have been investigated, revealing that these molecules exhibit phosphorescence and possess a high quantum yield for intersystem crossing to the triplet state. nih.gov The introduction of substituents, such as a hydroxyl group, is known to influence the excited-state dynamics. For instance, studies on substituted phenanthrenequinones have shown that the nature and position of the substituent can affect the triplet energies and emission properties. nih.gov

Furthermore, related hydroxy-phenanthrene-diones have been shown to undergo photo-induced addition reactions. For example, 2-hydroxyphenanthrene-1,4-dione participates in regioselective [3 + 2] photoadditions with certain alkenes upon irradiation. rsc.org While this demonstrates the photoreactivity of the system, it is distinct from a reversible photochromic process. However, it underscores the potential for light to induce significant electronic and structural changes in this class of molecules.

The proposed photochromic behavior of this compound is summarized in the table below, outlining the key states and transitions.

State Description Key Characteristics
Ground State (Enol-form)The stable form of the molecule before photo-excitation.Characterized by an intramolecular hydrogen bond between the hydroxyl proton and a carbonyl oxygen.
Excited State (Enol-form)The state reached upon absorption of a photon.Increased acidity of the hydroxyl group and basicity of the carbonyl group, providing the driving force for proton transfer.
Excited State (Keto-form)The transient tautomer formed via ESIPT.Possesses a different electronic structure, leading to a change in the absorption and emission spectra (color change).
Ground State (Keto-form)The relaxed state of the transient tautomer.Generally less stable than the enol-form, allowing for thermal reversion.

The potential for this compound to function in photochromic systems is theoretically sound, based on the established principles of ESIPT in analogous molecular structures. Future research involving transient absorption spectroscopy and detailed photophysical studies would be necessary to experimentally validate and characterize the photochromic properties of this compound.

Future Research Directions and Emerging Paradigms for 2 Hydroxyphenanthrene 9,10 Dione Research

Development of Novel and Sustainable Synthetic Pathways for Hydroxylated Phenanthrenequinones

The synthesis of phenanthrenequinones and their hydroxylated derivatives is an area of active development, with a growing emphasis on efficiency and environmental responsibility. An efficient synthesis for substituted 9,10-phenanthrenequinones has been described, which involves an intramolecular Friedel-Crafts reaction of imidazolides. nih.gov This method includes key steps like an orthoselective intermolecular Friedel-Crafts reaction, a Suzuki-Miyaura coupling to form the biaryl bond, and subsequent hydrolysis and cyclization. nih.gov

Researchers are also exploring "cis-configuration-fixed" resveratrol (B1683913) analogues through the synthesis of hydroxylated phenanthrenes, which differ in the number and position of hydroxyl groups. nih.gov These efforts highlight the importance of developing synthetic strategies that allow for precise control over the substitution pattern on the phenanthrene (B1679779) core. nih.gov Furthermore, the development of photocatalytic methods, such as the phenanthrenequinone-sensitized synthesis of other heterocycles, points towards the potential of using light-driven reactions for more sustainable chemical transformations. acs.org The use of titanium silicate (B1173343) molecular sieves as catalysts in the synthesis of other hydroxylated compounds also presents a potential avenue for green chemistry approaches in phenanthrenequinone (B147406) synthesis. rsc.org

Synthetic Strategy Key Reactions Potential Advantages Reference
Intramolecular Friedel-CraftsIntermolecular Friedel-Crafts, Suzuki-Miyaura coupling, Hydrolysis, CyclizationEfficiency and scalability nih.gov
Analogue SynthesisMethods to control number and position of hydroxyl groupsAccess to diverse structures for activity screening nih.gov
PhotocatalysisSensitized photochemical reactionsUse of light as a sustainable energy source acs.org
Heterogeneous CatalysisUse of solid catalysts like molecular sievesPotential for catalyst recycling and cleaner reactions rsc.org

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Elucidation

Understanding and optimizing reaction pathways requires sophisticated analytical techniques. Advanced spectroscopic probes are critical for real-time monitoring and gaining deep mechanistic insights into the synthesis of complex molecules like 2-Hydroxyphenanthrene-9,10-dione.

Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by techniques like parahydrogen-induced polarization (PHIP), is emerging as a powerful tool for quantitative reaction monitoring. rsc.org This method allows for the determination of accurate and repeatable reaction rate constants, even in complex mixtures where multiple reaction products may form simultaneously. rsc.org The robustness of benchtop NMR has been validated against various experimental parameters, demonstrating its utility for real-time analysis. rsc.org While high-field NMR can be susceptible to certain systematic errors, these can be overcome with specific acquisition schemes. rsc.org For simpler and more efficient detection, the lower magnetic field of benchtop NMR can be advantageous as it reduces interference from non-hyperpolarized signals. rsc.org The application of ¹H NMR has also been noted for following the progress of reactions, such as in the synthesis of polysubstituted quinolines where the appearance of side products was detected. acs.org

Spectroscopic Technique Application Key Advantages Reference
Benchtop NMR with PHIPQuantitative real-time reaction monitoring, rate constant determinationAccuracy, repeatability, suitable for complex mixtures rsc.org
High-Field NMRMechanistic studiesHigh resolution and sensitivity rsc.org
¹H NMRRoutine reaction progress monitoringAccessibility and speed acs.org

Integration of Computational Chemistry for Predictive Design and Property Optimization

Computational chemistry is becoming an indispensable tool in the design and optimization of molecules with desired properties, including hydroxylated phenanthrenequinones. By predicting physicochemical properties, researchers can prioritize synthetic targets and reduce the need for extensive empirical screening. nih.gov

Molecular docking simulations, for instance, are used to understand how molecules interact with biological targets. nih.gov In the study of hydroxylated naphthylchalcones as enzyme inhibitors, docking results confirmed that active inhibitors strongly interacted with the residues of mushroom tyrosinase. nih.gov This synergy between synthesis, biochemical assays, and computational modeling provides a powerful approach for developing potent and selective inhibitors. nih.gov Furthermore, the development of photosensitizers based on the 9,10-phenanthrenequinone core has been supported by theoretical calculations, which are often included as supporting information in research publications. acs.org These computational studies aid in understanding the photophysical properties of the designed molecules. acs.org

Computational Method Purpose Example Application Reference
Predictive ModelingTuning of physicochemical properties (e.g., pKa)Optimization of ADME properties in drug discovery nih.gov
Molecular DockingElucidating binding modes and interactionsDesigning enzyme inhibitors by studying interactions with active sites nih.gov
Theoretical CalculationsUnderstanding electronic and photophysical propertiesAiding the design of photosensitizers for phototherapy acs.org

Exploration of Undiscovered Mechanistic Pathways in In Vitro Biological Systems

While the biological activities of phenanthrene derivatives are known, the precise molecular mechanisms often remain to be fully elucidated. researchgate.net Future research will focus on uncovering these undiscovered pathways in various in vitro biological systems.

For example, 9,10-phenanthrenequinone is known to induce cytotoxicity by generating reactive oxygen species (ROS) through redox cycling. researchgate.net However, the complete picture of the underlying mechanisms is still incomplete. researchgate.net Studies on related compounds like 1,10-phenanthroline-5,6-dione (B1662461) have shown high in vitro activity against a range of normal and cancerous mammalian cells, as well as fungal and insect cell lines. scispace.comrsc.org Understanding why these compounds exhibit such broad-spectrum activity is a key area for future investigation. The detection of hydroxylated phenanthrene metabolites in biological matrices like milk suggests that metabolic pathways play a crucial role in the real-world impact of these compounds. nih.gov Further studies are needed to understand how metabolites of this compound contribute to its biological effects.

Diversification of Applications in Emerging Technologies and Niche Areas

The unique properties of the phenanthrene scaffold open up possibilities for applications beyond traditional fields. The development of non-planar, or twisted, phenanthrene molecules has revealed interesting optical and electronic properties. rsc.org This makes them promising candidates for use in organic light-emitting materials and circularly polarized luminescent materials. rsc.org

The strong electron-withdrawing nature of the 9,10-phenanthrenequinone core makes it an excellent building block for functional materials. acs.org For example, it has been used to create photosensitizers for synergistic photothermal and photodynamic therapy, which represents a promising strategy for cancer treatment. acs.org The ability of phenanthrenequinones to act as photosensitizers also extends to organic synthesis, where they can catalyze photochemical reactions under UV radiation. acs.org

Emerging Application Area Key Property Potential Use Reference
Organic ElectronicsOptical and electronic properties of twisted phenanthrenesOrganic light-emitting materials, circularly polarized luminescence rsc.org
PhototherapyStrong electron-withdrawing abilityMultifunctional antitumor systems for photodynamic and photothermal therapy acs.org
PhotocatalysisPhotosensitizing capabilitiesCatalyzing organic reactions using light acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2-Hydroxyphenanthrene-9,10-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via selective reduction of phenanthrene-9,10-dione derivatives using sodium borohydride (NaBH₄) or catalytic hydrogenation. For instance, phenanthrene-9,10-diol (PQH₂) has been used as a precursor under controlled hydrogenation conditions to yield hydroxylated derivatives . Reaction pH (e.g., pH 8.6–8.8 for epoxide formation in related compounds) and solvent polarity (e.g., toluene for solid-state reactions) are critical for optimizing yield and purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : X-ray crystallography and CP/MAS ¹³C-NMR are definitive for resolving regioselectivity and hydrogen-bonding patterns, as demonstrated in studies of phenanthrenequinhydrone derivatives . Complementary techniques like FT-IR (for hydroxyl and carbonyl groups) and HPLC-MS (for purity) are recommended .

Q. What analytical methods are suitable for quantifying this compound in environmental matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is effective, as shown in studies of oxy-PAHs like 2-methylanthracene-9,10-dione in PM₂.₅ samples. Gas chromatography-mass spectrometry (GC-MS) may require derivatization to enhance volatility .

Advanced Research Questions

Q. How does this compound interact with DNA, and what experimental models validate its intercalation potential?

  • Methodological Answer : Fluorescence quenching assays and molecular docking can assess intercalation. For example, anthraquinone derivatives are known to disrupt DNA via planar aromatic ring insertion, validated by ethidium bromide displacement assays . In vitro cytotoxicity studies (e.g., MTT assays on cancer cell lines) further corroborate mechanistic insights .

Q. What computational strategies predict the redox behavior of this compound in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations can model redox potentials and electron-transfer pathways. Studies on similar ortho-quinhydrones revealed stabilization via H-bonding networks, which influence redox reversibility . Molecular dynamics simulations further elucidate solvent interactions and stability .

Q. How do substituents (e.g., hydroxyl vs. amino groups) alter the photophysical properties of this compound?

  • Methodological Answer : Time-resolved fluorescence spectroscopy and UV-Vis absorption spectra comparisons with analogs (e.g., 1-Hydroxyanthracene-9,10-dione) show that electron-donating groups (e.g., -OH) enhance fluorescence quantum yield, while amino groups increase solubility and membrane permeability . Solvatochromic shifts in polar solvents further validate these trends .

Q. What environmental degradation pathways exist for this compound, and how can they be tracked?

  • Methodological Answer : Advanced oxidation processes (AOPs) using ozone or UV/H₂O₂ can degrade oxy-PAHs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., ¹³C-analogs) quantifies degradation intermediates . Field studies in fog-impacted aerosols provide real-world degradation kinetics .

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